Indopy-1

HIV-1 reverse transcriptase NcRTI mechanism competitive inhibition

INDOPY-1 (5-methyl-1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile, C19H12N4O3, MW 344.32 Da) is the prototype indolopyridone and the first discovered nucleotide-competing reverse transcriptase inhibitor (NcRTI). Unlike nucleoside RT inhibitors (NRTIs) that act as DNA chain terminators, INDOPY-1 reversibly competes with incoming dNTPs at the polymerase active site of HIV-1 RT without requiring intracellular phosphorylation.

Molecular Formula C19H12N4O3
Molecular Weight 344.3 g/mol
CAS No. 352548-47-1
Cat. No. B1671936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndopy-1
CAS352548-47-1
Synonyms5-methyl-1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido(3,2-b)indole-3-carbonitrile
indolopyridone-1
INDOPY-1
Molecular FormulaC19H12N4O3
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N
InChIInChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3
InChIKeyTZEXGCXFOXXFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INDOPY-1 (CAS 352548-47-1): First-in-Class Nucleotide-Competing HIV-1 Reverse Transcriptase Inhibitor for Antiviral Research Procurement


INDOPY-1 (5-methyl-1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile, C19H12N4O3, MW 344.32 Da) is the prototype indolopyridone and the first discovered nucleotide-competing reverse transcriptase inhibitor (NcRTI) . Unlike nucleoside RT inhibitors (NRTIs) that act as DNA chain terminators, INDOPY-1 reversibly competes with incoming dNTPs at the polymerase active site of HIV-1 RT without requiring intracellular phosphorylation [1]. Its mechanism, resistance profile, and structural binding mode are mechanistically distinct from both NRTIs and non-nucleoside RT inhibitors (NNRTIs), establishing it as the founding member of the NcRTI class and an essential tool compound for HIV-1 RT mechanistic studies and drug discovery programs [1].

Why NRTIs, NNRTIs, or Other NcRTIs Cannot Substitute for INDOPY-1 in Targeted HIV-1 RT Research


INDOPY-1 occupies a unique mechanistic niche that is not interchangeable with any other RT inhibitor class. NRTIs (e.g., zidovudine, tenofovir) require intracellular phosphorylation and act as chain terminators, while NNRTIs (e.g., nevirapine, efavirenz) bind an allosteric pocket and are non-competitive with dNTPs [1]. Even among the small family of NcRTIs, INDOPY-1 exhibits a resistance profile distinct from DAVP-1 (which binds at a palm-thumb hinge) and Compound A, with differential fold-change values against clinically relevant RT mutations [2]. Critically, INDOPY-1 is uniquely responsive to physiological ATP concentrations, which enhance its potency approximately 10-fold through formation of a quaternary RT/DNA/INDOPY-1/ATP complex — a property not reported for any other RT inhibitor [1]. These mechanistic differentiations carry direct quantitative consequences for compound selection in resistance profiling, structural biology, and NcRTI drug discovery programs.

INDOPY-1 Quantitative Differentiation Evidence: Head-to-Head Data Against NRTIs, NNRTIs, and Intra-Class NcRTI Comparators


First-in-Class NcRTI Mechanism: Reversible Competitive dNTP Antagonism Without Chain Termination

INDOPY-1 is the first compound demonstrated to act as a reversible, nucleotide-competing RT inhibitor (NcRTI), directly confirmed by steady-state kinetic analysis showing competitive inhibition with respect to dNTP substrate [1]. In contrast, NRTIs such as zidovudine-triphosphate require incorporation and act as chain terminators, while NNRTIs such as efavirenz show non-competitive kinetics with respect to dNTP [1]. In a cell-free RT assay using poly(rA)·poly(dT) template/primer, INDOPY-1 inhibited [3H]dTTP incorporation with an IC50 of 0.29 μM (290 nM), compared with zidovudine-TP IC50 of 0.011 μM and efavirenz IC50 of 0.24 μM under identical conditions [1]. INDOPY-1 traps the RT/DNA complex in the post-translocated state, preventing binding of the next complementary nucleotide [1]. This mechanism was structurally validated in 2019 by the first crystal structure of the HIV-1 RT/DNA/INDOPY-1 ternary complex (PDB 6O9E, 2.4 Å resolution) [2].

HIV-1 reverse transcriptase NcRTI mechanism competitive inhibition dNTP binding site

Retained Potency Against NNRTI-Resistant HIV-1: Quantitative Fold-Change Differentiation from Efavirenz and Nevirapine

INDOPY-1 retains near-wild-type activity against clinically prevalent NNRTI-resistant HIV-1 strains, a property that fundamentally distinguishes it from NNRTIs. In cell-based antiviral assays, INDOPY-1 showed an EC50 of 100 nM against the K103N/Y181C double mutant (FC = 1.8 vs WT EC50 of 30 nM in MT4 cells), whereas NNRTIs such as efavirenz and nevirapine exhibit >100-fold loss of activity against the same mutant strain [1]. In a broader resistance panel, INDOPY-1 demonstrated fold-change values of 0.7 (Y188L), 1.8 (K103N/Y181C), 1.9 (L100I), 0.6 (E138K), and 0.6 (V106A) — all remaining within 2-fold of wild-type susceptibility [2]. By comparison, NNRTIs such as nevirapine are rendered clinically ineffective by any single one of these mutations [1]. Over 80% of 6,000+ clinical HIV-1 isolates profiled remained susceptible to INDOPY-1 (<4-fold increase in EC50), with no cross-resistance observed between INDOPY-1 and efavirenz [1].

NNRTI resistance K103N/Y181C cross-resistance profile antiviral susceptibility

ATP-Mediated Potency Enhancement: ~10-Fold IC50 Reduction Unique to INDOPY-1 Among RT Inhibitors

INDOPY-1 is uniquely potentiated by physiological concentrations of ATP, a property not observed with NRTIs or NNRTIs. In single-nucleotide incorporation assays using purified HIV-1 RT, the IC50 of INDOPY-1 shifted from ~2.5 μM in the absence of ATP to ~0.25 μM in the presence of 3 mM ATP, representing an approximately 10-fold enhancement [1]. In a separate polymerization assay, the IC50 decreased from 76.3 nM to 10.7 nM upon ATP addition [2]. This enhancement is nucleotide-base-specific: ATP showed the strongest effect, GTP exhibited subtle enhancement, while UTP and CTP did not act as enhancers [1]. Structure-activity relationship studies demonstrated that the 6-amino group of the purine, the triphosphate moiety (ATP > ADP > AMP > adenosine), and the ribose sugar are all important structural elements for enhancer activity [1]. INDOPY-1, HIV-1 RT, the nucleic acid substrate, and ATP form a stable quaternary complex frozen in the post-translocational state, where bound ATP traps the inhibitor and compromises its dissociation [1]. No such ATP-dependent enhancement has been reported for NRTIs, NNRTIs, or other NcRTIs such as DAVP-1.

ATP enhancer quaternary complex NcRTI potency physiological ATP concentration

K65R Hypersusceptibility: INDOPY-1 Gains Potency Against Tenofovir-Resistant HIV-1 RT

The K65R mutation in HIV-1 RT, which confers clinically significant resistance to tenofovir, renders the virus hypersusceptible to INDOPY-1. In cell-based phenotypic susceptibility assays, INDOPY-1 exhibited a fold-change in EC50 of 0.2 ± 0.1 for the K65R mutant relative to wild-type, indicating approximately 5-fold increased potency [1]. In contrast, the same K65R mutation causes decreased susceptibility to tenofovir and other NRTIs [2]. Within the NcRTI class, INDOPY-1 shows a distinct resistance profile from Compound A: while both are hypersusceptible to K65R (FC 0.2 vs 0.1), INDOPY-1 shows a notably different response to M184V (FC 3.0 vs 0.9) and Y115F (FC 4.8 vs 0.4), indicating that INDOPY-1's binding mode at the active site is differentially affected by specific amino acid substitutions compared even to other NcRTIs [1]. Biochemical studies confirmed that the M184V change reduces INDOPY-1 binding affinity by approximately 6-fold due to loss of a sulfur-π interaction between M184 and the p-nitrophenyl moiety of INDOPY-1, as revealed by the crystal structure [2]. Additionally, the Y115F/M184V double mutant causes a >15-fold increase in IC50 [2].

K65R mutation tenofovir resistance hypersusceptibility NcRTI resistance profile

Metal-Independent Active-Site Binding: Structural Differentiation from All Other RT Inhibitor Classes

The 2019 crystal structure of the HIV-1 RT/DNA/INDOPY-1 ternary complex (PDB 6O9E, 2.4 Å resolution) revealed that INDOPY-1 binds at the polymerase active site without involving catalytic metal ions — a binding mode unique among structurally characterized RT inhibitors [1]. NRTI-triphosphates (e.g., dTTP, tenofovir-diphosphate) require chelation of active-site metal ions (Mg2+) for binding and incorporation [1]. NNRTIs bind at a distal allosteric hydrophobic pocket ~10 Å from the active site and do not contact the dNTP-binding cavity at all [1]. Even within the NcRTI class, DAVP-1 binds at an allosteric hinge between the palm and thumb subdomains, not directly at the polymerase active site [1]. The structure also provided atomic-level explanations for INDOPY-1's distinctive resistance profile: M184V reduces binding 6-fold through loss of a sulfur-π interaction with the p-nitrophenyl moiety; K65R hypersusceptibility is rationalized by a stronger cation-π interaction with R65 (~5 Å distance) [1]. SAR analyses confirmed the p-nitro group is indispensable for inhibition [1]. This is the only publicly available high-resolution structure of an NcRTI bound at the RT polymerase active site [2].

crystal structure polymerase active site metal-independent binding PDB 6O9E NcRTI structural biology

Lentivirus-Restricted Antiviral Spectrum: Polymerase Selectivity Differentiating INDOPY-1 from Broad-Spectrum NRTIs

INDOPY-1 exhibits a narrow antiviral spectrum restricted to lentiviruses, unlike NRTIs that inhibit a broader range of viral and cellular polymerases. INDOPY-1 is active against HIV-1 (EC50 = 30 nM, IIIB strain), HIV-2 (EC50 = 180 nM, ROD strain), and SIV (EC50 = 210 nM, Mac251) [1]. However, it shows no inhibitory activity (EC50 > 10 μM) against C-type retrovirus Mo-MSV, herpes simplex virus types I and II, vaccinia virus, varicella-zoster virus, human cytomegalovirus, coxsackievirus, parainfluenza virus, poliovirus, rhinovirus, Semliki Forest virus, Sindbis virus, vesicular stomatitis virus, or reovirus [1]. Biochemically, INDOPY-1 does not inhibit human DNA polymerases α and β, Moloney murine leukemia virus RT, or hepatitis C virus NS5B polymerase [2]. This narrow tropism contrasts with NRTIs such as zidovudine and tenofovir, which inhibit a wider range of viral polymerases and can interact with host mitochondrial DNA polymerase γ, contributing to clinical toxicities [1]. The selectivity index (CC50/EC50) for INDOPY-1 was >300 in MT4 cells, >2,000 in CEM cells, and >1,000 in PBMCs, indicating favorable cellular tolerability in these systems [1].

polymerase selectivity lentivirus specificity off-target polymerase activity HIV-2 SIV

INDOPY-1 Procurement-Linked Application Scenarios: Where the Compound's Differentiated Profile Drives Research Value


NNRTI-Resistant HIV-1 Antiviral Screening Panels

INDOPY-1 serves as the essential NcRTI control in phenotypic susceptibility testing of clinical HIV-1 isolates and NNRTI-resistant laboratory strains. With fold-change values of 0.6–1.9 against the major NNRTI resistance mutations (K103N/Y181C, Y188L, L100I, E138K, V106A), INDOPY-1 provides a baseline for compounds expected to retain activity against NNRTI-resistant virus [1]. This contrasts with NNRTIs such as nevirapine, which lose >100-fold potency against the same mutants. In screening cascades where >80% of 6,000+ clinical isolates remained susceptible to INDOPY-1, the compound enables discrimination between NNRTI-like and NcRTI-like resistance profiles in hit triage [1]. Procurement is indicated for antiviral laboratories conducting resistance surveillance or developing next-generation RT inhibitors intended to overcome NNRTI cross-resistance.

K65R/Tenofovir-Resistance Hypersusceptibility Profiling and Mechanistic Studies

The K65R mutation, a signature of tenofovir resistance, confers hypersusceptibility to INDOPY-1 (FC = 0.2, ~5-fold enhanced potency) [1]. This property makes INDOPY-1 uniquely valuable for studying the reciprocal relationship between NRTI resistance and NcRTI susceptibility. In biochemical assays with purified K65R RT, INDOPY-1 shows decreased IC50 values (increased potency), and this effect is further amplified in the presence of ATP [2]. The structural basis — a stronger cation-π interaction with R65 compared with K65 — provides a rational framework for designing NcRTIs that exploit this hypersusceptibility [3]. Procurement is indicated for laboratories studying RT active-site pharmacodynamics, K65R-mediated resistance mechanisms, or tenofovir-sparing combination strategies.

ATP-Dependent NcRTI Pharmacology and Quaternary Complex Characterization

INDOPY-1 is the only RT inhibitor known to form a stable quaternary complex (RT/DNA/INDOPY-1/ATP) in which ATP acts as a specific enhancer, reducing IC50 from ~2.5 μM to ~0.25 μM (enzyme assay) and from 76.3 nM to 10.7 nM (polymerization assay) [1][2]. This ATP-dependent enhancement is specific to the adenine base, requires the triphosphate moiety, and operates at physiological ATP concentrations (3 mM) [1]. No other RT inhibitor class (NRTI, NNRTI) or NcRTI (DAVP-1, Compound A) exhibits this property. INDOPY-1 is therefore the mandatory reference compound for any study investigating the pharmacological consequences of intracellular nucleotide pools on RT inhibitor potency, ATP-enhancer mechanisms, or quaternary complex structural biology.

Structure-Based Design of Novel NcRTIs Using the INDOPY-1/RT/DNA Co-Crystal Structure

The HIV-1 RT/DNA/INDOPY-1 crystal structure (PDB 6O9E, 2.4 Å) is the only experimentally determined structure of an NcRTI bound at the RT polymerase active site [1]. The structure revealed that INDOPY-1 binds without metal ion chelation, in contrast to NRTIs, and identified key pharmacophoric elements including the indispensable p-nitro group and the sulfur-π interaction with M184 [1]. Molecular docking studies using this structure have been validated through redocking experiments showing excellent agreement between docked and crystallographic poses [1]. INDOPY-1 is therefore the essential chemical standard for computational chemistry and structure-based drug design programs targeting the dNTP-binding site of HIV-1 RT, enabling virtual screening, pharmacophore modeling, and rational design of next-generation NcRTIs.

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